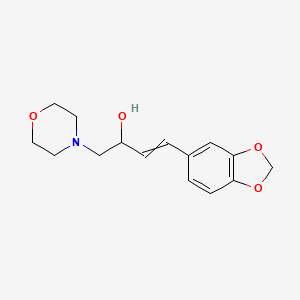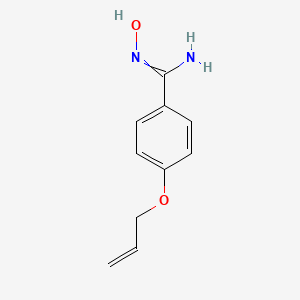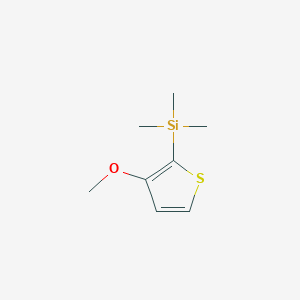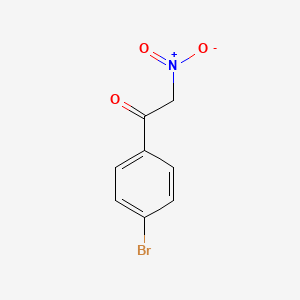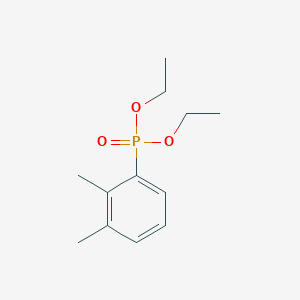![molecular formula C15H13ClO B8275354 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one](/img/structure/B8275354.png)
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of phenylpropanone, where one of the phenyl rings is substituted with a chlorine atom at the para position
准备方法
Synthetic Routes and Reaction Conditions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)benzoic acid.
Reduction: 4-(4-Chlorophenyl)phenylpropan-2-ol.
Substitution: 4-(4-Methoxyphenyl)phenylpropan-2-one.
科学研究应用
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It serves as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the phenyl rings can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
4-Chlorophenylacetone: Similar structure but lacks the second phenyl ring.
4-Chlorobenzophenone: Contains a similar chlorophenyl group but with a different carbonyl placement.
4-Chlorophenylpropan-2-ol: The reduced form of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one.
Uniqueness
This compound is unique due to the combination of the chlorophenyl and phenyl groups attached to the propanone backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
属性
分子式 |
C15H13ClO |
|---|---|
分子量 |
244.71 g/mol |
IUPAC 名称 |
1-[4-(4-chlorophenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H13ClO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9H,10H2,1H3 |
InChI 键 |
KEKVDFRIGRPWHT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
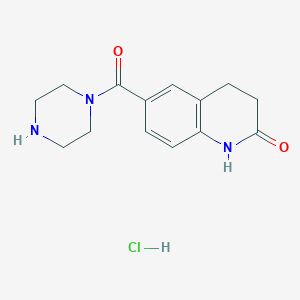
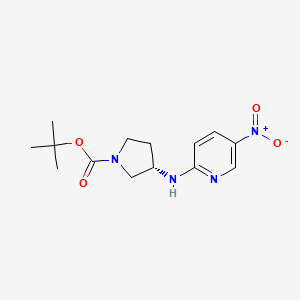
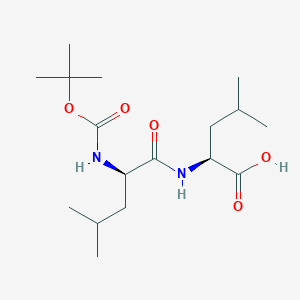
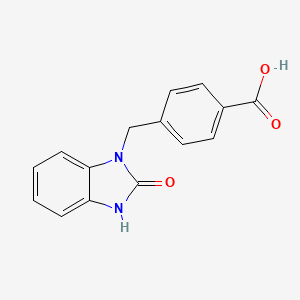
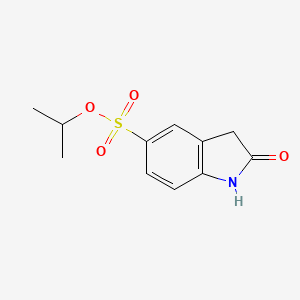
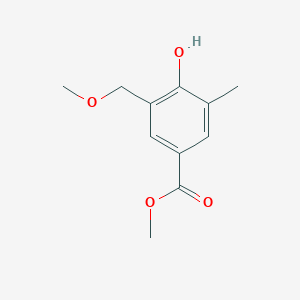
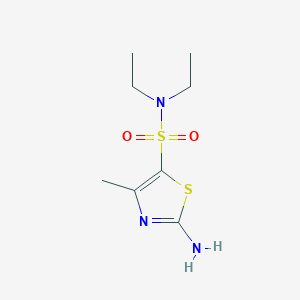
![N-(4-(3-chloropyrazin-2-yloxy)-2-fluorophenyl)benzo[d]thiazol-2-amine](/img/structure/B8275329.png)
![(R)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide](/img/structure/B8275333.png)
